molecular formula C13H16Cl2N2 B2768962 1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride CAS No. 2225136-52-5

1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride

Cat. No.: B2768962
CAS No.: 2225136-52-5
M. Wt: 271.19
InChI Key: AAKOFADKRHLPAA-UHFFFAOYSA-N
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Description

1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C13H14N2.2HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyridine ring attached to a phenyl group, which is further connected to an ethanamine moiety. This structure imparts unique properties to the compound, making it valuable for scientific research and industrial applications .

Preparation Methods

The synthesis of 1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions starting from commercially available precursors. One common method involves the reaction of 4-bromopyridine with phenylboronic acid in the presence of a palladium catalyst to form 4-(pyridin-3-yl)phenyl. This intermediate is then subjected to reductive amination with ethanamine to yield the final product.

    Reaction Conditions: The reactions are usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. The use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) is common. The reaction temperatures typically range from room temperature to reflux conditions, depending on the specific step.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. .

Chemical Reactions Analysis

1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents for these reactions include alkyl halides and acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: In biological research, the compound is used to study receptor-ligand interactions and signal transduction pathways. It serves as a probe to investigate the binding affinity and specificity of various biological targets.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to modulate specific receptors makes it a candidate for treating conditions like depression and anxiety.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. .

Mechanism of Action

The mechanism of action of 1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets receptors in the central nervous system, such as serotonin and dopamine receptors. By binding to these receptors, it modulates their activity and influences neurotransmitter release.

    Pathways Involved: The compound affects various signaling pathways, including the cAMP (cyclic adenosine monophosphate) pathway and the MAPK (mitogen-activated protein kinase) pathway. .

Comparison with Similar Compounds

1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Some similar compounds include 1-(4-(pyridin-4-yl)phenyl)ethan-1-amine, 1-(4-(pyridin-3-yloxy)phenyl)ethan-1-one, and 1-(4-(pyrimidin-5-yl)phenyl)ethan-1-amine.

    Uniqueness: The presence of the pyridine ring in this compound imparts unique electronic and steric properties, making it distinct from other compounds.

Properties

IUPAC Name

1-(4-pyridin-3-ylphenyl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2.2ClH/c1-10(14)11-4-6-12(7-5-11)13-3-2-8-15-9-13;;/h2-10H,14H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKOFADKRHLPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CN=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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